molecular formula C7H14 B165124 1-Heptene CAS No. 25339-56-4

1-Heptene

Cat. No. B165124
CAS RN: 25339-56-4
M. Wt: 98.19 g/mol
InChI Key: ZGEGCLOFRBLKSE-UHFFFAOYSA-N
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Description

1-Heptene is an unsaturated hydrocarbon with the chemical formula C7H14. It is an important compound in the field of organic chemistry and is used in various applications.

Scientific Research Applications

Pyrolysis and Combustion

  • Pyrolysis Chemistry: The pyrolysis of 1-heptene has been extensively studied to understand its decomposition and product formation pathways. Key findings reveal the formation of alkenes, ethylene, and allyl radicals as dominant pyrolysis products. This research provides valuable insights into fuel molecular structure effects on pyrolysis reactivity and product distributions (Cao et al., 2021).
  • Ignition Delay Times and Kinetic Modeling: Research has focused on measuring ignition delay times of 1-heptene and modeling its kinetics. This includes studying its auto-ignition behaviors over various conditions and comparing its reactivity with other fuels like n-heptane (Wu et al., 2018).

Environmental and Material Applications

  • Fuel Unsaturation on Emissions: Studies on 1-heptene have also explored the impact of fuel unsaturation on ignition, combustion, and emission characteristics in different systems, including diesel engines. The presence of double bonds in 1-heptene influences its low-temperature reactivity and emissions, having implications for environmental and energy research (Aggarwal, 2018).

Chemical Production and Analysis

  • In Chemical Synthesis: 1-Heptene plays a role in the synthesis of other chemicals. For instance, it can be converted to 1-octene through hydroformylation, hydrogenation, and dehydration, illustrating its utility in chemical production processes (Leeuwen et al., 2011).

Other Applications

  • Molecular Confinement Studies

    Research involving 1-heptene includes studying its chemical reactivity when confined inside carbon nanotubes. This has implications for material science, particularly in understanding how molecular confinement affects chemical reactions (Kondratyuk & Yates, 2007).

  • Mass Spectral Analysis

    It's also used in developing analytical techniques, such as targeted mass spectral ratio analysis, which helps in quantifying analytes in complex mixtures, illustrating its significance in analytical chemistry (Kehimkar et al., 2013).

properties

IUPAC Name

hept-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

ZGEGCLOFRBLKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CCCCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C7H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Related CAS

25511-64-2
Details Compound: 1-Heptene, homopolymer
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DSSTOX Substance ID

DTXSID2060466
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Molecular Weight

98.19 g/mol
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Physical Description

N-heptene appears as a colorless liquid. Insoluble in water and much less dense than water. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid; [HSDB]
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Boiling Point

200.5 °F at 760 mmHg (USCG, 1999), 93.6 °C
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181
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Flash Point

25 °F (USCG, 1999), LESS THAN 32 °F (CLOSED CUP)
Details Fire Protection Guide to Hazardous Materials. 12 ed. Quincy, MA: National Fire Protection Association, 1997., p. 325-57
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Solubility

Soluble in ethanol and ether; slightly soluble in carbon tetrachloride, In water, 18.2 mg/l @ 25 °C
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Density

0.697 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6970 @ 20 °C/4 °C
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Vapor Density

0.7 (AIR= 1)
Details National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M114
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Vapor Pressure

59.3 [mmHg], 59.3 mm Hg @ 25 °C
Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
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Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.
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Product Name

1-Heptene

Color/Form

Colorless liquid

CAS RN

25339-56-4(n-Heptene); 592-76-7(1-Heptene), 592-76-7, 25339-56-4, 68526-53-4
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Melting Point

-182 °F (USCG, 1999), -119.7 °C
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-181
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Synthesis routes and methods I

Procedure details

The catalysts of the invention are effective and practical chiral catalysts for enantioselective metathesis. Examples of AROM/CM reactions catalyzed by chiral catalysts of the invention are shown in Table 1. As shown in Example 1, treatment of 19 with 5 equivalents of styrene in the presence of 10 mol % catalyst 9 in THF (50° C.) leads to the formation of 20a in 80% ee and 71% isolated yield (>98% trans). Ru-catalyzed AROM/CM is highly selective with aliphatic olefins. With aliphatic olefins such as 1-heptene and sterically bulky vinylcyclohexane (entries 2-3), 20b-c are obtained in >98% ee, >98% trans and 57-60% yield.
[Compound]
Name
19
Quantity
0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
Type
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Reaction Step One
[Compound]
Name
catalyst 9
Quantity
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catalyst
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Name
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[Compound]
Name
20a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aliphatic olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Reactions were carried out generally in accordance with Example 1, except that trifluoromethanesulfonyl chloride was replaced by perfluorohexanesulfonyl chloride and styrene was replaced, respcetively, by 1-hexene (Example 15), 1-heptene (Example 16) and 1-octene (Example 17), whereby 1-butyl-1-chloro-2-perfluorohexylethane (Example 15), 1-heptyl-1-chloro-2-perfluorohexylethane (Example 16) and 1-hexyl-1-chloro-2-perfluorohexylethane (Example 17) were obtained, respectively, at a yield of 63%, 69% and 73%. The results of analyses of respective products are set forth below.
Quantity
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Type
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Synthesis routes and methods III

Procedure details

Following the procedure of Example 1, 0.850 g of phenylethyl sulphone and 0.430 g of valeric aldehyde were condensed with n-butyl lithium. Methyl sulphonic acid chloride was then added and, after standing overnight at -30°C, the reaction mixture was treated in the usual way, giving 1.72 g of a yellow oil which was 2-phenyl sulphonyl-3-mesyloxy heptane. 282 mg of this product in solution in methanol were then reduced by the addition of 1.5 g of 6 % sodium amalgam, followed by stirring overnight at -30°C. The upper decanted layer was analysed by vapour-phase chromatography. 2-Heptene was obtained in a yield of 80 % without any traces either of 1-heptene or of 3-heptene.
Name
2-phenyl sulphonyl-3-mesyloxy heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
282 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Heptene
Reactant of Route 2
1-Heptene
Reactant of Route 3
1-Heptene
Reactant of Route 4
1-Heptene
Reactant of Route 5
1-Heptene
Reactant of Route 6
1-Heptene

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